2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride
Overview
Description
2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile hydrochloride is a spirocyclic compound that features a unique structural motif combining an oxindole and a pyrrolidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile hydrochloride typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of N-methylglycine, isatin, benzaldehyde, and cyanoacetylphthalazine in ethanol under reflux conditions. This one-pot condensation reaction leads to the formation of the spiro-pyrrolidine derivative . The reaction is chemo-, stereo-, and regioselective, making it a valuable method for synthesizing spirocyclic compounds .
Chemical Reactions Analysis
2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which can modify its functional groups.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the cyano group.
Cycloaddition Reactions: The compound can be involved in cycloaddition reactions, forming new spirocyclic structures.
Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic chemistry research.
Biological Studies: Its unique structure allows for the study of its interactions with various biological targets, aiding in the understanding of molecular mechanisms.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile hydrochloride include other spirocyclic oxindoles and pyrrolidines. For example:
Spirotryprostatins A and B: These compounds also feature a spirocyclic structure and have shown biological activity in inhibiting cell cycles.
Horsfiline: Another spirocyclic compound known for its biological activity.
The uniqueness of 2-Oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-4’-carbonitrile hydrochloride lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological applications .
Properties
IUPAC Name |
2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O.ClH/c13-5-8-6-14-7-12(8)9-3-1-2-4-10(9)15-11(12)16;/h1-4,8,14H,6-7H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXNTNBUOQJOKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CN1)C3=CC=CC=C3NC2=O)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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